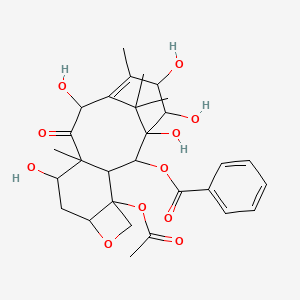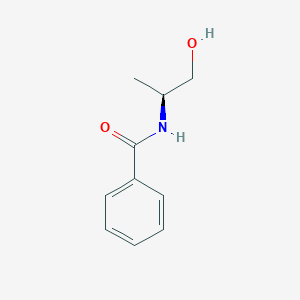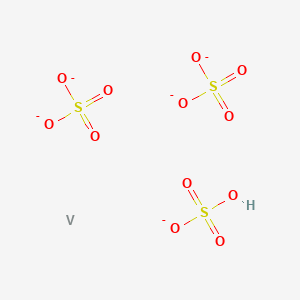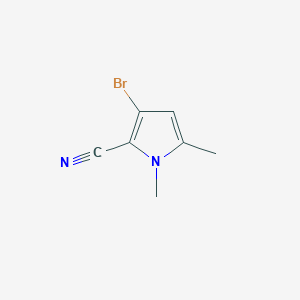
14beta-Hydroxydeacetylbaccatin iii
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14beta-Hydroxydeacetylbaccatin iii involves several steps. One common method starts with 7-Boc-13-ketobaccatin iii, which is treated with suitable bases and oxidizing agents to introduce hydroxy groups at positions 1 and 14 . Another approach involves the use of 10-deacetylbaccatin iii as a substrate, which undergoes biotransformation using microbial strains expressing 10-deacetylbaccatin iii-10-O-acetyltransferase .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of 10-deacetylbaccatin iii from renewable sources such as Taxus needles, followed by chemical or enzymatic modifications to introduce the hydroxy groups . This method is advantageous due to the relatively high content of 10-deacetylbaccatin iii in Taxus species and the efficiency of the biotransformation process.
Análisis De Reacciones Químicas
Types of Reactions: 14beta-Hydroxydeacetylbaccatin iii undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to produce derivatives with enhanced biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, bases, and acetylating agents . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions of this compound include methoxylated second-generation taxanes and other derivatives with potential anticancer activities .
Aplicaciones Científicas De Investigación
14beta-Hydroxydeacetylbaccatin iii has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a convenient substrate for the synthesis of methoxylated second-generation taxanes . In biology and medicine, it is a crucial precursor in the biosynthesis of paclitaxel, which is used in the treatment of various cancers . Additionally, its antitumor and antimitotic activities make it a valuable compound for studying cancer cell biology and developing new anticancer therapies .
Mecanismo De Acción
The mechanism of action of 14beta-Hydroxydeacetylbaccatin iii involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to microtubules, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of paclitaxel, which also targets microtubules and inhibits their dynamics .
Comparación Con Compuestos Similares
14beta-Hydroxydeacetylbaccatin iii is similar to other taxane compounds such as 10-deacetylbaccatin iii and baccatin iii. its unique structure, with hydroxy groups at positions 1 and 14, distinguishes it from these compounds . This structural difference enhances its potential as a substrate for the synthesis of methoxylated second-generation taxanes and other derivatives with improved biological activities .
List of Similar Compounds:- 10-deacetylbaccatin iii
- Baccatin iii
- Paclitaxel
- Docetaxel
Propiedades
IUPAC Name |
(4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPZCTVRVPPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)
![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)





![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

